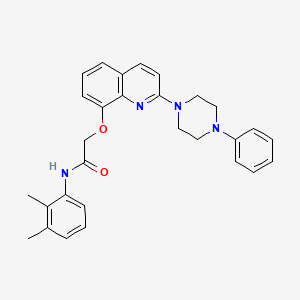

N-(2,3-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,3-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C29H30N4O2 and its molecular weight is 466.585. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2,3-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the treatment of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring and a quinoline moiety. Its molecular formula is C20H25N3O, and it has a molecular weight of approximately 323.44 g/mol. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H25N3O |

| Molecular Weight | 323.44 g/mol |

| CAS Number | 763133-93-3 |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is believed to modulate the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in the central nervous system. The inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease.

In Vitro Studies

Research has indicated that this compound exhibits significant inhibition of AChE and β-secretase (BACE-1), both of which are implicated in neurodegenerative diseases. For instance, one study reported that the compound demonstrated an inhibition rate constant (Ki) of 0.040 μM against AChE, indicating potent activity in nanomolar ranges .

Antioxidant Activity

The compound also displays antioxidant properties, as evidenced by its performance in DPPH radical scavenging assays. Compounds derived from similar structures exhibited varying degrees of radical scavenging activity, with some derivatives showing comparable efficacy to ascorbic acid .

Ex Vivo Studies

In ex vivo experiments using hippocampal brain tissue homogenates, treatment with this compound resulted in decreased levels of malondialdehyde (MDA), a marker for oxidative stress, suggesting its potential neuroprotective effects . Additionally, it was shown to penetrate the blood-brain barrier effectively, enhancing its therapeutic potential .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds in the piperazine class:

- Study on Neuroprotection : A study investigated the neuroprotective effects of a related compound on scopolamine-induced cognitive deficits in mice. The results showed that treatment with the compound led to significant improvements in memory performance and reduced oxidative stress markers compared to control groups .

- Cholinesterase Inhibition : Another research focused on various piperazine derivatives for their ability to inhibit AChE. The findings indicated that modifications on the piperazine ring could enhance inhibitory potency against AChE and BACE-1 .

- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to both peripheral anionic sites and catalytic sites on AChE, which may explain their inhibitory effects .

科学研究应用

N-(2,3-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential applications in pharmacology. This article explores its scientific research applications, focusing on its biological activities, mechanisms of action, and relevant case studies.

Antiviral Properties

Quinoline derivatives, including those similar to this compound, have been studied for their antiviral activities against various viruses such as HIV, Zika virus, and herpes simplex virus. Research indicates that modifications in the quinoline structure can lead to significant antiviral effects by inhibiting viral replication pathways .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Quinoline derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of various signaling pathways. For instance, quinoline compounds have shown efficacy in targeting cancer cells by disrupting microtubule dynamics or inhibiting topoisomerases .

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological effects, making this compound a candidate for treating psychiatric disorders. Piperazine derivatives are known to act as serotonin receptor modulators and have been explored for their anxiolytic and antidepressant properties . The incorporation of the quinoline moiety may enhance these effects through synergistic mechanisms.

Case Study 1: Antiviral Activity Assessment

A study evaluated the antiviral efficacy of several quinoline derivatives against HIV strains. The findings indicated that modifications leading to increased lipophilicity enhanced antiviral activity significantly. This compound was among the compounds tested, showing promising results in reducing viral load in vitro .

Case Study 2: Anticancer Screening

In vitro studies on various cancer cell lines demonstrated that the compound exhibited substantial cytotoxicity against breast and lung cancer cells. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway and inhibited cell cycle progression .

Case Study 3: Neuropharmacological Evaluation

Research on the neuropharmacological effects highlighted the compound's potential as an anxiolytic agent in animal models. Behavioral assays indicated reduced anxiety-like behaviors in treated subjects compared to controls, suggesting a promising avenue for further exploration in psychiatric drug development .

属性

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O2/c1-21-8-6-12-25(22(21)2)30-28(34)20-35-26-13-7-9-23-14-15-27(31-29(23)26)33-18-16-32(17-19-33)24-10-4-3-5-11-24/h3-15H,16-20H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZPJELGDDJYTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。